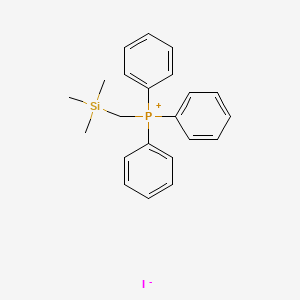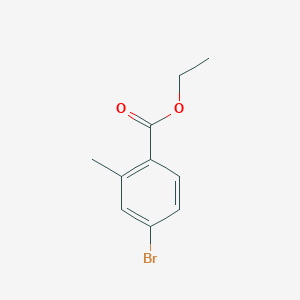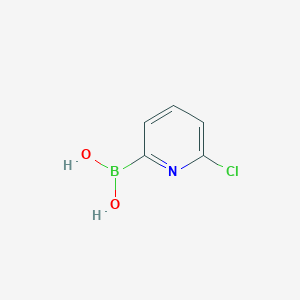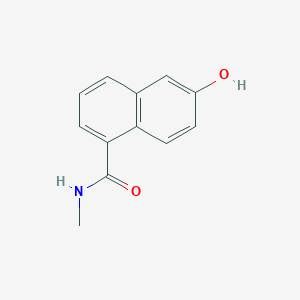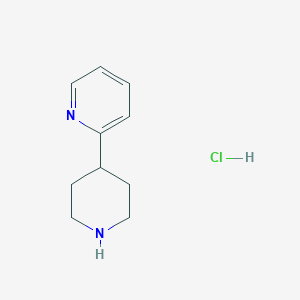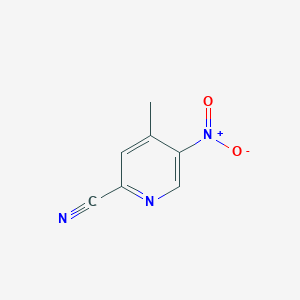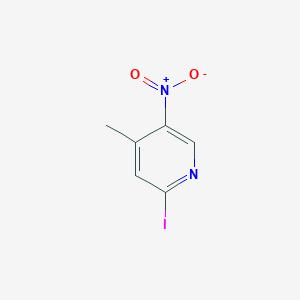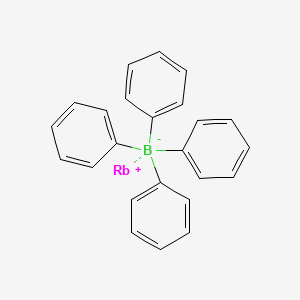
Rubidium tetraphenylborate
Overview
Description
Rubidium tetraphenylborate is an inorganic compound with the chemical formula ( \text{RbB(C}_6\text{H}_5\text{)}_4 ). It is a salt composed of rubidium cations (( \text{Rb}^+ )) and tetraphenylborate anions (( \text{B(C}_6\text{H}_5\text{)}_4^- )). This compound is known for its crystalline structure and is used in various chemical applications due to its unique properties.
Mechanism of Action
Target of Action
Rubidium tetraphenylborate is a compound that primarily targets the potassium-transporting pathway in certain organisms . This pathway is crucial for maintaining the balance of potassium ions, which are essential for various biological processes.
Mode of Action
The mode of action of this compound involves its interaction with the potassium-transporting pathway. As a biochemical analog of potassium, this compound can be excreted through the same pathway . The compound undergoes molecular reorientations as functions of temperature, including an anisotropic reorientation of the tetraphenylborate anions about their mass centers, and small-angle reorientations or oscillations of the phenyl rings .
Biochemical Pathways
This compound affects the potassium-transporting pathway, which is responsible for the regulation of potassium ions in the body. This pathway plays a vital role in maintaining the steep potassium gradient between intracellular and extracellular fluids across the cell membrane, which is fundamental for normal cellular functions .
Pharmacokinetics
It is known that the compound can be excreted through the potassium-transporting pathway in the gills of certain marine organisms . This suggests that the compound may have similar pharmacokinetic properties to potassium and its other biochemical analogs.
Result of Action
The primary result of the action of this compound is the excretion of the compound through the potassium-transporting pathway. This process helps to eliminate unnecessary rubidium ions from the body fluid, presumably through the same pathway as the potassium excretion .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature. For instance, the molecular reorientations of the compound, which are crucial for its interaction with the potassium-transporting pathway, are functions of temperature . Therefore, changes in environmental temperature could potentially affect the efficacy and stability of this compound.
Biochemical Analysis
Biochemical Properties
It has been found that the compound undergoes molecular reorientations as functions of temperature . These include an anisotropic reorientation of the tetraphenylborate anions about their mass centres, and small-angle reorientations or oscillations of the phenyl rings .
Molecular Mechanism
The molecular mechanism of Rubidium tetraphenylborate involves molecular reorientations as functions of temperature . These include an anisotropic reorientation of the tetraphenylborate anions about their mass centres, and small-angle reorientations or oscillations of the phenyl rings .
Temporal Effects in Laboratory Settings
It has been found that the solubility of this compound in a mixed solvent passes through a maximum for all the salts .
Metabolic Pathways
It has been suggested that the gills of seawater-adapted Mozambique tilapia eliminate unnecessary Cs+ and Rb+ in the body fluid, presumably through the same pathway as the K+ excretion in MR cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Rubidium tetraphenylborate can be synthesized through the reaction of rubidium chloride (( \text{RbCl} )) with sodium tetraphenylborate (( \text{NaB(C}_6\text{H}_5\text{)}_4 )). The reaction is typically carried out in an aqueous solution, where the rubidium cation replaces the sodium cation, forming this compound as a precipitate: [ \text{RbCl} + \text{NaB(C}_6\text{H}_5\text{)}_4 \rightarrow \text{RbB(C}_6\text{H}_5\text{)}_4 + \text{NaCl} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, concentration, and reaction time to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions: Rubidium tetraphenylborate primarily undergoes substitution reactions. It is used as a precipitating agent for various cations, including potassium, ammonium, and cesium ions. The tetraphenylborate anion can also participate in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions:
Substitution Reactions: These reactions typically involve aqueous solutions of this compound and the target cation. The reaction conditions are usually mild, with room temperature being sufficient for the reaction to proceed.
Coordination Chemistry: Involves the use of organic solvents and transition metal salts. The reactions are often carried out under inert atmosphere to prevent oxidation.
Major Products:
Precipitation Reactions: Formation of insoluble tetraphenylborate salts with various cations.
Coordination Complexes: Formation of stable complexes with transition metals, which can be isolated and characterized.
Scientific Research Applications
Rubidium tetraphenylborate has a wide range of applications in scientific research:
Chemistry: Used as a precipitating agent and in the synthesis of coordination complexes. It is also employed in the study of ion-exchange mechanisms and solubility products.
Biology: Utilized in the separation and analysis of biological samples, particularly in the isolation of specific ions.
Medicine: Investigated for potential use in radiopharmaceuticals and diagnostic imaging, particularly in myocardial perfusion imaging.
Industry: Applied in the purification of rubidium and cesium from mixed alkali metal sources.
Comparison with Similar Compounds
Sodium Tetraphenylborate (( \text{NaB(C}_6\text{H}_5\text{)}_4 )): Similar in structure but with sodium as the cation. It is also used as a precipitating agent and in coordination chemistry.
Potassium Tetraphenylborate (( \text{KB(C}_6\text{H}_5\text{)}_4 )): Similar to rubidium tetraphenylborate but with potassium as the cation. It has similar applications in chemistry and industry.
Uniqueness: this compound is unique due to the specific properties imparted by the rubidium cation. It has different solubility and reactivity compared to its sodium and potassium counterparts, making it suitable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
rubidium(1+);tetraphenylboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20B.Rb/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-20H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQJLZQVNFRBQQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Rb+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BRb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50635508 | |
| Record name | Rubidium tetraphenylborate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5971-93-7 | |
| Record name | Rubidium tetraphenylborate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Rubidium tetraphenylborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying the standard Gibbs energies of transfer for rubidium tetraphenylborate from water to various alcohols?
A1: Understanding the standard Gibbs energies of transfer provides valuable insights into the solvation behavior of this compound in different solvents. This information is crucial for predicting its solubility and stability in various solutions, which is essential for its application in areas such as electrochemistry and analytical chemistry. [, , ] For instance, these studies determined the solubility of this compound in water and a series of straight-chain alcohols (methanol to 1-octanol) at different temperatures. [, , ] This allows researchers to understand how the size of the alcohol molecule influences the energy required for the transfer process.
Q2: How does the structure of this compound influence its dynamic behavior in the solid state?
A2: this compound crystallizes in a tetragonal structure with the space group I42m. [] This structure allows for anisotropic reorientation of the tetraphenylborate anions around their center of mass, as observed in ¹H NMR studies. [] Additionally, small-angle reorientations or oscillations of the phenyl rings contribute to the overall dynamics of the compound. [] These motions are influenced by the potential energy landscape of the anion within the crystal lattice, which is determined by factors such as intermolecular interactions and steric hindrance.
Q3: How does this compound influence the formation of multilamellar vesicles?
A3: Adding this compound as an antagonistic salt to a system containing nonionic surfactant pentaethylene glycol dodecyl ether (C12E5) in water impacts the interlamellar interactions within the system. [] this compound weakens the interlamellar interactions, leading to out-of-phase flow-induced undulations between neighboring layers. [] This behavior requires greater steric repulsion and increased interlamellar spacing for multilamellar vesicle formation, highlighting the role of interlamellar interactions in this process.
Q4: What analytical techniques are commonly employed to study this compound?
A4: Spectrophotometry is a key technique for determining the solubility of this compound in various solvents. [, , ] By measuring the absorbance of saturated solutions at specific wavelengths, researchers can calculate the concentration and consequently the solubility of the compound. This information is fundamental for determining thermodynamic parameters like the standard Gibbs energy of transfer.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



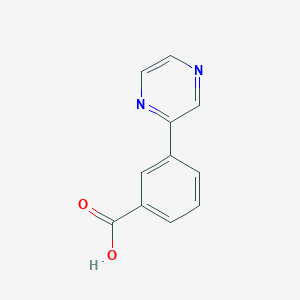

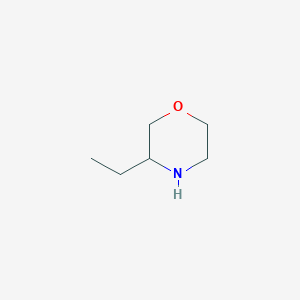

![Silane, trimethyl[2-(2-propenyloxy)ethoxy]-](/img/structure/B1592560.png)
